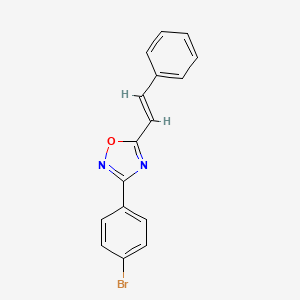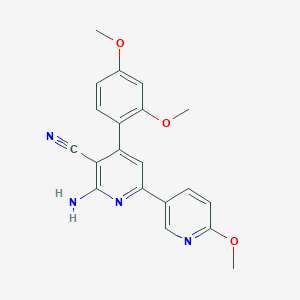![molecular formula C15H21N3O3 B5347174 N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyl-2-propanamine](/img/structure/B5347174.png)
N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyl-2-propanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyl-2-propanamine, commonly known as DMXAA, is a synthetic compound that has gained attention in the scientific community due to its potential use as an anti-cancer agent. DMXAA was first synthesized in the 1980s and has since been studied extensively for its biochemical and physiological effects.
作用机制
The exact mechanism of action of DMXAA is not fully understood. However, it is believed to work by activating the immune system and inducing the production of cytokines, which are proteins that play a role in the body's immune response. DMXAA has also been shown to inhibit the formation of new blood vessels, which is important for the growth and spread of cancer cells.
Biochemical and Physiological Effects
DMXAA has been shown to have a number of biochemical and physiological effects. In pre-clinical studies, DMXAA has been shown to increase the production of cytokines, such as TNF-alpha and IL-6. DMXAA has also been shown to inhibit the formation of new blood vessels, which is important for the growth and spread of cancer cells. Additionally, DMXAA has been shown to induce apoptosis, or programmed cell death, in cancer cells.
实验室实验的优点和局限性
One advantage of using DMXAA in lab experiments is its potential as an anti-cancer agent. DMXAA has been shown to inhibit the growth of various types of cancer cells and enhance the effectiveness of chemotherapy and radiation therapy. However, one limitation of using DMXAA in lab experiments is its potential toxicity. DMXAA has been shown to cause liver damage in some animal studies.
未来方向
There are several future directions for the study of DMXAA. One potential direction is the development of new formulations of DMXAA that are less toxic and more effective as anti-cancer agents. Another direction is the study of DMXAA in combination with other anti-cancer agents to enhance its effectiveness. Additionally, the mechanism of action of DMXAA is not fully understood, so future research could focus on elucidating the exact pathways involved in its anti-cancer effects.
合成方法
DMXAA is synthesized through a multi-step process that involves the reaction of 3,4-dimethoxybenzyl chloride with hydrazine to form 3,4-dimethoxyphenylhydrazine. This intermediate compound is then reacted with ethyl chloroformate to form 3,4-dimethoxyphenylhydrazine carbamate. The final step involves the reaction of 3,4-dimethoxyphenylhydrazine carbamate with 2-methyl-2-propanamine and phosgene to form DMXAA.
科学研究应用
DMXAA has been studied extensively for its potential use as an anti-cancer agent. In pre-clinical studies, DMXAA has been shown to induce tumor necrosis and inhibit the growth of various types of cancer cells. DMXAA has also been shown to enhance the effectiveness of chemotherapy and radiation therapy.
属性
IUPAC Name |
N-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-methylpropan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-15(2,3)16-9-13-17-14(18-21-13)10-6-7-11(19-4)12(8-10)20-5/h6-8,16H,9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWOLBIGQNILHRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC1=NC(=NO1)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 2-({3-[3-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoacryloyl}amino)-5-propyl-3-thiophenecarboxylate](/img/structure/B5347093.png)
![3-[(2-methoxyphenyl)amino]-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one](/img/structure/B5347097.png)
![N-[1-({5-[(2-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)piperidin-4-yl]acetamide](/img/structure/B5347105.png)
![4-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazin-2-one](/img/structure/B5347108.png)


![1-{6-[(2R*,3S*,6R*)-3-(2-methoxyphenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]-3-pyridinyl}ethanone](/img/structure/B5347136.png)

![N-{2-[(2R)-2-pyrrolidinyl]ethyl}-1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5347146.png)
![(2R*,3S*,6R*)-3-(2-methoxyphenyl)-5-(3-methyl-2-pyrazinyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5347153.png)
![N-[1-{[(3-hydroxyphenyl)amino]carbonyl}-2-(9-methyl-9H-carbazol-3-yl)vinyl]benzamide](/img/structure/B5347157.png)

![N-[(2-methylphenyl)(phenyl)methyl]propanamide](/img/structure/B5347168.png)
![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(1H-pyrazol-1-ylmethyl)benzamide](/img/structure/B5347176.png)